2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
Overview
Description
2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and a sulfanyl group, as well as a phenoxyphenyl group attached to an acetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2-halo derivatives and sulfur-containing reagents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the pyrimidine ring.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through acylation reactions.
Chemical Reactions Analysis
2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring or the phenoxyphenyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in various biological processes, leading to its observed biological activities . For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide include other pyrimidine derivatives with sulfanyl and phenoxyphenyl groups. These compounds share similar structural features but may differ in their specific substituents and biological activities . Some examples include:
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-14-11-12-20-19(21-14)25-13-18(23)22-15-7-9-17(10-8-15)24-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYORLJXOQCNGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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